2-{[(2-FLUOROBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID
Description
2-{[(2-FLUOROBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by the presence of a fluorobenzyl group, an amino carbonyl group, and a cyclohexanecarboxylic acid moiety
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylcarbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c16-13-8-4-1-5-10(13)9-17-14(18)11-6-2-3-7-12(11)15(19)20/h1,4-5,8,11-12H,2-3,6-7,9H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUJKRFYRXFSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NCC2=CC=CC=C2F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-FLUOROBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate through a halogenation reaction.
Amination: The 2-fluorobenzyl intermediate undergoes amination to introduce the amino group.
Coupling with Cyclohexanecarboxylic Acid: The amino group is then coupled with cyclohexanecarboxylic acid under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-FLUOROBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[(2-FLUOROBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-FLUOROBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic Acid: A simpler analog with similar structural features but lacking the fluorobenzyl and amino carbonyl groups.
Fluorobenzylamine: Contains the fluorobenzyl group but lacks the cyclohexanecarboxylic acid moiety.
Aminocyclohexanecarboxylic Acid: Contains the amino and cyclohexanecarboxylic acid groups but lacks the fluorobenzyl group.
Uniqueness
2-{[(2-FLUOROBENZYL)AMINO]CARBONYL}-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the combination of its fluorobenzyl, amino carbonyl, and cyclohexanecarboxylic acid groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
